1-Cyclopropoxy-2-iodo-3-methoxybenzene
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Overview
Description
1-Cyclopropoxy-2-iodo-3-methoxybenzene is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methoxy group attached to a benzene ring. It is a colorless liquid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-Cyclopropoxy-2-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 1-cyclopropoxy-2-iodobenzene with methoxybenzene under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropoxy-2-iodo-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, while conditions may involve varying temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
1-Cyclopropoxy-2-iodo-3-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-iodo-3-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the iodine atom makes the compound highly reactive towards electrophiles, facilitating the formation of new chemical bonds. The cyclopropoxy and methoxy groups can influence the reactivity and stability of the compound, affecting its overall mechanism of action .
Comparison with Similar Compounds
1-Cyclopropoxy-2-iodo-3-methoxybenzene can be compared with other similar compounds, such as:
1-Iodo-2-methoxybenzene: This compound has a similar structure but lacks the cyclopropoxy group.
1-Cyclopropoxy-2-iodobenzene: Similar but without the methoxy group.
1-(Cyclopropylmethoxy)-2-iodo-3-methylbenzene: Contains a methyl group instead of a methoxy group.
The uniqueness of this compound lies in the combination of the cyclopropoxy, iodine, and methoxy groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
RPMGWOYIQDMFJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2CC2)I |
Origin of Product |
United States |
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